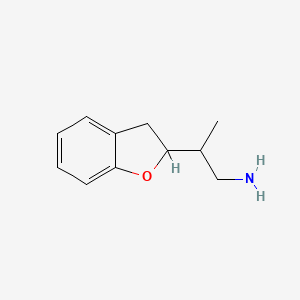

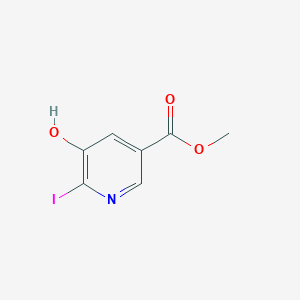

![molecular formula C22H25N3O3S2 B2391438 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941893-08-9](/img/structure/B2391438.png)

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a piperidine ring, and a tosyl group . Benzothiazole derivatives have been studied for their diverse biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, benzothiazole derivatives are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic methods, including IR, 1H, 13C NMR, and mass spectral data . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

作用机制

Target of Action

The compound N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, also known as N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (cox) enzymes . COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation .

Biochemical Pathways

The compound’s interaction with its targets affects the biochemical pathways involved in inflammation and bacterial cell wall synthesis. By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation . By inhibiting DprE1, it disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .

Pharmacokinetics

Adme prediction studies suggest that benzothiazole derivatives may possess good pharmacokinetic profiles . This implies that the compound could have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability and efficacy.

Result of Action

The compound’s action results in the reduction of inflammation and the inhibition of Mycobacterium tuberculosis growth. In the context of inflammation, the compound’s COX-inhibitory activity leads to a decrease in prostaglandin production, thereby reducing inflammation . In the context of tuberculosis, the compound’s inhibitory effect on DprE1 leads to the disruption of the bacterium’s cell wall synthesis, resulting in the bacterium’s death .

实验室实验的优点和局限性

One of the main advantages of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is its high selectivity for metal ions, which makes it a useful tool for studying the role of these ions in biological systems. However, one limitation of this compound is its potential toxicity, which can vary depending on the system being studied. Additionally, the synthesis of this compound can be challenging, which can limit its availability for research.

未来方向

There are several future directions for research on N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the development of new applications for this compound, such as its use in imaging techniques for the detection of metal ions in living systems. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological systems.

Conclusion

In conclusion, this compound, or this compound, is a synthetic compound that has potential applications in scientific research. Its high selectivity for metal ions makes it a useful tool for studying the role of these ions in biological systems. However, further research is needed to fully understand its mechanism of action and potential applications in various systems.

合成方法

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of tosylpiperidine-4-carboxamide with 4,6-dimethylbenzo[d]thiazole. The reaction is carried out in the presence of a base and a suitable solvent, and the resulting product is purified using column chromatography.

科学研究应用

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to metal ions such as Cu2+, Zn2+, and Cd2+ with high affinity, making it a useful tool for studying the role of these ions in biological systems.

安全和危害

属性

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c1-14-4-6-18(7-5-14)30(27,28)25-10-8-17(9-11-25)21(26)24-22-23-20-16(3)12-15(2)13-19(20)29-22/h4-7,12-13,17H,8-11H2,1-3H3,(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCGKQRRUUVTRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=C(C=C4S3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

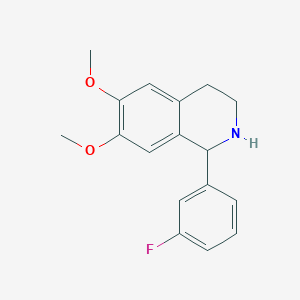

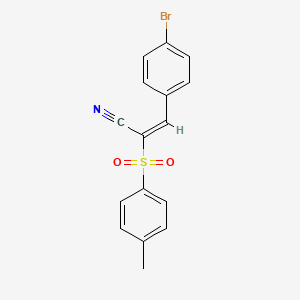

![N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2391358.png)

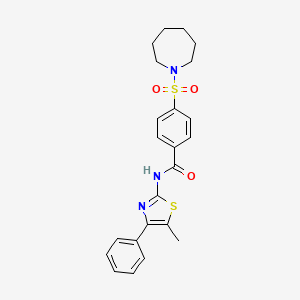

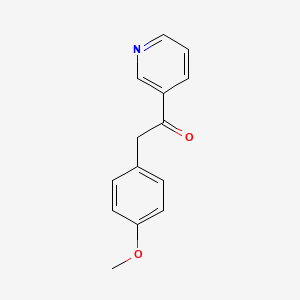

![3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2391361.png)

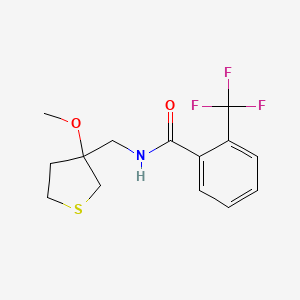

![2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2391362.png)

![4-[(3,5-Dimethylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B2391363.png)

![N-(2,5-dimethylphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2391369.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2391370.png)

![Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone](/img/structure/B2391371.png)